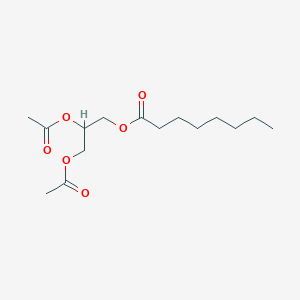
2,3-Bis(acetyloxy)propyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(acetyloxy)propyl octanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octanoic acid with 2,3-bis(acetyloxy)propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetyloxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 2,3-bis(acetyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(acetyloxy)propyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of octanoic acid and 2,3-bis(acetyloxy)propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octanoic acid and 2,3-bis(acetyloxy)propanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and ketones.
Applications De Recherche Scientifique
2,3-Bis(acetyloxy)propyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(acetyloxy)propyl octanoate involves its hydrolysis to release octanoic acid and 2,3-bis(acetyloxy)propanol. These products can then participate in various biochemical pathways. The ester bonds in the compound make it a suitable candidate for controlled release applications, where the hydrolysis rate can be tailored to achieve the desired release profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with a longer carbon chain.
2,3-Bis(acetyloxy)propyl laurate: Another ester with a different fatty acid component.
Uniqueness
2,3-Bis(acetyloxy)propyl octanoate is unique due to its specific esterification of octanoic acid, which imparts distinct physical and chemical properties. Its relatively short carbon chain compared to similar compounds makes it more soluble in certain solvents and may affect its hydrolysis rate and reactivity.
Propriétés
Numéro CAS |
839671-81-7 |
|---|---|
Formule moléculaire |
C15H26O6 |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
2,3-diacetyloxypropyl octanoate |
InChI |
InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)20-11-14(21-13(3)17)10-19-12(2)16/h14H,4-11H2,1-3H3 |
Clé InChI |
WCFNTLSSZBTXAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
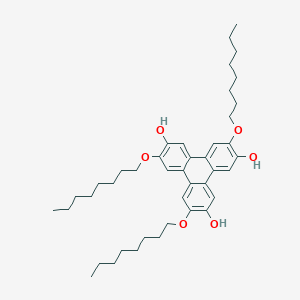

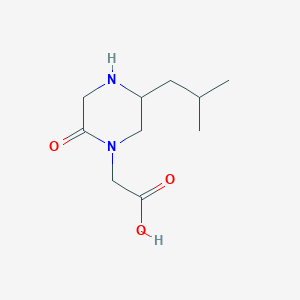
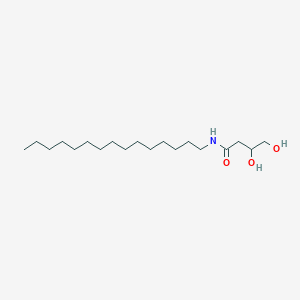
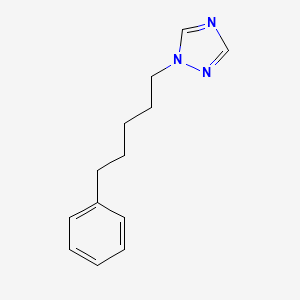
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

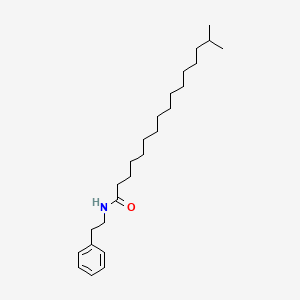
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)



![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
